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Compound of Interest

Compound Name: 2-Methylpiperidine

Cat. No.: B094953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylpiperidine, a key heterocyclic amine with applications in pharmaceutical synthesis and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 2-Methylpiperidine provide detailed information

about its proton and carbon framework.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Methylpiperidine exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity Integration

Coupling

Constant (J) Hz

H-2 ~2.5 - 2.6 Multiplet 1H -

H-6 (axial) ~2.9 - 3.0 Multiplet 1H -

H-6 (equatorial) ~2.4 - 2.5 Multiplet 1H -

H-3, H-4, H-5 ~1.1 - 1.8 Multiplet 6H -

-CH₃ ~1.0 - 1.1 Doublet 3H ~6.2

N-H ~1.5 (broad) Singlet 1H -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration used.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of 2-Methylpiperidine.

Carbon Assignment Chemical Shift (δ) ppm

C-2 ~53.0

C-6 ~47.0

C-3 ~35.0

C-5 ~26.0

C-4 ~25.0

-CH₃ ~22.0

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

A sample of 2-Methylpiperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved

in a deuterated solvent (e.g., CDCl₃, D₂O) to a volume of approximately 0.6-0.7 mL in a 5
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mm NMR tube.[1][2]

The solution is filtered to remove any particulate matter.

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[1]

Instrument Parameters:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Number of scans: 8-16

Relaxation delay: 1-2 seconds

Pulse angle: 30-45°

¹³C NMR:

Number of scans: 128 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 2-Methylpiperidine shows characteristic absorption bands for N-H and C-

H bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b094953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3300 Medium, Broad N-H stretch

2960-2850 Strong C-H stretch (aliphatic)

~1450 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

~1100 Medium C-N stretch

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like 2-Methylpiperidine, a neat spectrum is typically acquired.

A drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

[3][4][5]

A second salt plate is carefully placed on top to create a thin liquid film.[3][4][5]

The "sandwich" is mounted in the sample holder of an FT-IR spectrometer.

A background spectrum of the empty sample holder is recorded first.

The sample spectrum is then recorded and ratioed against the background to produce the

final absorbance or transmittance spectrum.

After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone or

isopropanol) and dried.[6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectrometric Data
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The electron ionization (EI) mass spectrum of 2-Methylpiperidine shows a molecular ion peak

and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment

99 ~15 [M]⁺ (Molecular Ion)

84 100 [M-CH₃]⁺

56 ~35 [C₄H₈]⁺ or [C₃H₆N]⁺

42 ~25 [C₃H₆]⁺ or [C₂H₄N]⁺

Data obtained from PubChem CID 7974.[7]

Fragmentation Pathway
The fragmentation of 2-Methylpiperidine in an EI mass spectrometer is initiated by the loss of

an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic

pathways for cyclic amines.
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Mass Spectrometry Fragmentation of 2-Methylpiperidine

2-Methylpiperidine
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[M-CH₃]⁺
(m/z 84)
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[C₃H₆]⁺ or [C₂H₄N]⁺
(m/z 42)

- C₃H₆
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Caption: Proposed fragmentation pathway of 2-Methylpiperidine under electron ionization.

Experimental Protocol for GC-MS
Sample Preparation:

A dilute solution of 2-Methylpiperidine is prepared in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Gas Chromatography (GC) Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane).[8]

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[9]

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 40-60 °C, hold for 1-2 minutes.

Ramp: 10-25 °C/min to 250 °C.

Final hold: 2-5 minutes.[9]

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

Mass Range: m/z 30-200.

Scan Mode: Full scan.

Experimental Workflow Overview
The general workflow for obtaining the spectroscopic data is outlined below.
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General Spectroscopic Analysis Workflow
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Spectroscopic Analysis

Data Processing & Interpretation
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Caption: A generalized workflow for the spectroscopic analysis of 2-Methylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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